molecular formula C9H19NO3 B134646 Carbamic acid, [(1S,2R)-2-hydroxy-1-methylpropyl]-, 1,1-dimethylethyl ester CAS No. 157394-46-2

Carbamic acid, [(1S,2R)-2-hydroxy-1-methylpropyl]-, 1,1-dimethylethyl ester

Cat. No.: B134646
CAS No.: 157394-46-2
M. Wt: 189.25 g/mol
InChI Key: CHYWVAGOJXWXIK-NKWVEPMBSA-N
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Description

Carbamic acid, [(1S,2R)-2-hydroxy-1-methylpropyl]-, 1,1-dimethylethyl ester is a chiral compound with significant applications in organic synthesis. The tert-butoxycarbonyl (Boc) group is commonly used as a protecting group for amines in synthetic chemistry due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid, [(1S,2R)-2-hydroxy-1-methylpropyl]-, 1,1-dimethylethyl ester typically involves the protection of an amino group with a Boc group. One common method is the reaction of the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of Boc-protected compounds often employs continuous flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, [(1S,2R)-2-hydroxy-1-methylpropyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of a carbonyl compound.

    Reduction: Regeneration of the hydroxyl compound.

    Deprotection: Formation of the free amine.

Scientific Research Applications

Carbamic acid, [(1S,2R)-2-hydroxy-1-methylpropyl]-, 1,1-dimethylethyl ester is widely used in scientific research, particularly in:

    Chemistry: As a building block in the synthesis of more complex molecules.

    Biology: In the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: As an intermediate in the synthesis of pharmaceuticals.

    Industry: In the production of fine chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of Carbamic acid, [(1S,2R)-2-hydroxy-1-methylpropyl]-, 1,1-dimethylethyl ester primarily involves its role as a protecting group. The Boc group stabilizes the amine, preventing it from reacting under certain conditions. The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the molecule .

Comparison with Similar Compounds

Similar Compounds

  • (2S)-(tert-Butoxycarbonyl)aminoethanoic acid
  • tert-Butyl carbamate
  • tert-Butyl N-(tert-butoxycarbonyl)carbamate

Uniqueness

Carbamic acid, [(1S,2R)-2-hydroxy-1-methylpropyl]-, 1,1-dimethylethyl ester is unique due to its specific chiral configuration, which can influence its reactivity and interactions in chiral environments. This makes it particularly valuable in asymmetric synthesis and chiral resolution processes .

Properties

CAS No.

157394-46-2

Molecular Formula

C9H19NO3

Molecular Weight

189.25 g/mol

IUPAC Name

tert-butyl N-[(2S,3R)-3-hydroxybutan-2-yl]carbamate

InChI

InChI=1S/C9H19NO3/c1-6(7(2)11)10-8(12)13-9(3,4)5/h6-7,11H,1-5H3,(H,10,12)/t6-,7+/m0/s1

InChI Key

CHYWVAGOJXWXIK-NKWVEPMBSA-N

SMILES

CC(C(C)O)NC(=O)OC(C)(C)C

Isomeric SMILES

C[C@@H]([C@@H](C)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C(C)O)NC(=O)OC(C)(C)C

Synonyms

Carbamic acid, [(1S,2R)-2-hydroxy-1-methylpropyl]-, 1,1-dimethylethyl ester

Origin of Product

United States

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